molecular formula C18H13BrClNO3 B15001598 methyl [5-bromo-1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate

methyl [5-bromo-1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate

Cat. No.: B15001598
M. Wt: 406.7 g/mol
InChI Key: GPQPHDPFNJHUIN-UHFFFAOYSA-N
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Description

METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, in particular, features a bromine atom at the 5-position and a chlorophenylmethyl group at the 1-position of the indole ring, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative . Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE can be compared with other indole derivatives, such as:

The uniqueness of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13BrClNO3

Molecular Weight

406.7 g/mol

IUPAC Name

methyl 2-[5-bromo-1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetate

InChI

InChI=1S/C18H13BrClNO3/c1-24-18(23)17(22)15-10-21(9-11-2-5-13(20)6-3-11)16-7-4-12(19)8-14(15)16/h2-8,10H,9H2,1H3

InChI Key

GPQPHDPFNJHUIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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